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Compound of Interest

Compound Name: Kpc-2-IN-1

Cat. No.: B12396407 Get Quote

An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of Kpc-2-IN-1

Introduction
Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the Klebsiella pneumoniae

carbapenemase-2 (KPC-2) enzyme.[1] The emergence of KPC-2, a class A serine β-

lactamase, represents a significant threat to public health by conferring bacterial resistance to a

broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3][4] KPC-2-
IN-1 is designed to counteract this resistance mechanism, restoring the efficacy of conventional

antibiotics. This guide provides a comprehensive overview of the chemical properties,

mechanism of action, and experimental evaluation of Kpc-2-IN-1 for researchers, scientists,

and drug development professionals.

Core Chemical Properties of Kpc-2-IN-1
Kpc-2-IN-1 is a triazole-substituted phenylboronic acid derivative.[1] Its chemical and physical

properties are summarized in the table below.
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Property Data Reference

Chemical Name Kpc-2-IN-1 [1]

Description Boronic acid derivative [1]

Molecular Formula C₁₃H₁₂BN₃O₂S [1]

Molecular Weight 285.13 g/mol [1]

CAS Number 2232877-85-7 [1]

SMILES
OB(C1=CC=CC(CN2N=NC(C3

=CSC=C3)=C2)=C1)O
[1]

Mechanism of Action: Inhibition of KPC-2
The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered β-

lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This

enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-

binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

Acylation: The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a

nucleophilic attack on the β-lactam ring, forming a covalent acyl-enzyme intermediate.[3]

Deacylation: A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acyl-

enzyme intermediate, releasing the inactivated antibiotic and regenerating the active

enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent

carbapenemase activity.[3][6]

Kpc-2-IN-1 acts as a transition-state analog. The boronic acid moiety is key to its inhibitory

function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active

site. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively

blocking the enzyme's active site and preventing it from binding to and hydrolyzing β-lactam

antibiotics.[7]
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Figure 1: Mechanism of KPC-2 inhibition by Kpc-2-IN-1.

Quantitative Data and In Vitro Efficacy
Kpc-2-IN-1 demonstrates high potency against its target enzyme and significant synergistic

effects when combined with β-lactam antibiotics against resistant bacterial strains.
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Enzyme Inhibition
The inhibitory potential of Kpc-2-IN-1 against purified KPC-2 enzyme is quantified by its

inhibition constant (Kᵢ).

Compound Target Kᵢ (μM) Reference

Kpc-2-IN-1 KPC-2 0.032 [1]

Antibiotic Synergy
When used in combination with antibiotics, Kpc-2-IN-1 effectively restores their activity against

KPC-2-producing E. coli. The following table summarizes the reduction in the Minimum

Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).
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Organism
Strains

Antibiotic

MIC
without
Inhibitor
(μg/mL)

Kpc-2-IN-
1 Conc.
(μg/mL)

MIC with
Inhibitor
(μg/mL)

Fold
Increase
in
Suscepti
bility

Referenc
e

E. coli

BL21

(DE3)

(KPC-2)

Cefotaxime 16 50 ≤ 0.03 ~512 [1]

E. coli

BL21

(DE3)

(KPC-2)

Meropene

m
>64 50 ≤ 0.06 >1000 [1]

E. coli

NCTC

10418

(KPC-2)

Cefotaxime 16 50 ≤ 0.03 ~512 [1]

E. coli

NCTC

10418

(KPC-2)

Meropene

m
>64 50 ≤ 0.06 >1000 [1]

Cell Viability
Kpc-2-IN-1 is well-tolerated in human cell lines, indicating a favorable preliminary safety profile.

[1] A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours

at concentrations of 5 and 50 μg/mL.[8]

Experimental Protocols
The evaluation of Kpc-2-IN-1 involves standard microbiological and biochemical assays.

Protocol 1: Determination of Enzyme Inhibition Constant
(Kᵢ)
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This protocol outlines a general method for determining the Kᵢ value of an inhibitor against

KPC-2 using a chromogenic substrate like nitrocefin.

Reagents and Materials:

Purified KPC-2 β-lactamase enzyme.

Nitrocefin (reporter substrate).

Kpc-2-IN-1 dissolved in DMSO.

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

96-well microplate and spectrophotometer.

Procedure:

1. Prepare serial dilutions of Kpc-2-IN-1 in the assay buffer.

2. In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the

different inhibitor concentrations.

3. Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a

constant temperature (e.g., 25°C).

4. Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

5. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in

absorbance at 486 nm over time.

6. Calculate the initial velocity (V₀) for each inhibitor concentration.

7. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the

inhibitor concentration.

8. Calculate the Kᵢ value using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S]

is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
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Protocol 2: Antibiotic Synergy Testing (MIC Reduction
Assay)
This protocol determines the ability of Kpc-2-IN-1 to potentiate the activity of a β-lactam

antibiotic against a KPC-2-producing bacterial strain.

Reagents and Materials:

KPC-2-expressing E. coli strain (e.g., BL21 DE3).

Cation-adjusted Mueller-Hinton Broth (CAMHB).

β-lactam antibiotic stock solution (e.g., cefotaxime).

Kpc-2-IN-1 stock solution.

96-well microplates.

Procedure:

1. Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and

dilute it to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

2. In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

3. Add a fixed, sub-inhibitory concentration of Kpc-2-IN-1 (e.g., 5 or 50 μg/mL) to each well

of a corresponding set of antibiotic dilutions.[1]

4. A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.

5. Add the standardized bacterial inoculum to all wells.

6. Incubate the plates at 37°C for 16-20 hours.[1]

7. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.
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8. Compare the MIC of the antibiotic with and without Kpc-2-IN-1 to calculate the fold-

potentiation.

Experimental Arm Control Arm

Start: Prepare KPC-2
expressing E. coli inoculum

Prepare 96-well plates with
Mueller-Hinton Broth

Create 2-fold serial dilutions
of antibiotic (e.g., Meropenem)

Add fixed concentration
of Kpc-2-IN-1 Add vehicle (DMSO)

Add bacterial inoculum

Incubate plates at 37°C
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Figure 2: Experimental workflow for an MIC reduction synergy assay.

Conclusion
Kpc-2-IN-1 is a highly effective inhibitor of the KPC-2 β-lactamase, a critical driver of antibiotic

resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the

enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity

of β-lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of E.

coli.[1] The well-defined chemical properties, clear mechanism of action, and strong preclinical

data make Kpc-2-IN-1 a promising lead compound for the development of next-generation β-

lactamase inhibitors to combat multidrug-resistant bacterial infections.
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To cite this document: BenchChem. [Kpc-2-IN-1 chemical properties]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b12396407#kpc-2-in-1-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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